An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chlorobutanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chlorobutanoic acid is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. Its structure, featuring a chlorine atom at the beta-position, imparts unique physicochemical properties that make it a molecule of interest in various scientific domains, including medicinal chemistry and drug development. The presence of the halogen atom can significantly influence the molecule's conformation, lipophilicity, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-3-chlorobutanoic acid, details relevant experimental protocols for their determination, and visualizes key related pathways and workflows.
Physicochemical Properties
The physicochemical properties of 2-Amino-3-chlorobutanoic acid are summarized below. It is important to note that while some experimental data is available, many properties are currently based on computational predictions.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H8ClNO2 | ChemNet[1], PubChem[2] |
| Molecular Weight | 137.56 g/mol | ChemNet[1], PubChem[2] |
| Boiling Point | 229.8 °C at 760 mmHg | ChemNet[1] |
| Density | 1.31 g/cm³ | ChemNet[1] |
| Refractive Index | 1.491 | ChemNet[1] |
| Flash Point | 92.8 °C | ChemNet[1] |
| Melting Point | Not experimentally determined. | |
| Vapor Pressure | 0.0242 mmHg at 25°C | ChemNet[1] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | -1.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | ECHEMI[3] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[3] |
| Rotatable Bond Count | 2 | ECHEMI[3] |
| Exact Mass | 137.0243562 | PubChem[2], ECHEMI[3] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[2], ECHEMI[3] |
| pKa (Strongest Acidic) | Predicted value available for a similar compound (L-2-Amino-3-oxobutanoic acid): 1.87 | P. aeruginosa Metabolome Database[4] |
| pKa (Strongest Basic) | Predicted value available for a similar compound (L-2-Amino-3-oxobutanoic acid): 7.25 | P. aeruginosa Metabolome Database[4] |
Solubility
| Solvent | Solubility | Source |
| Water | Soluble | Benchchem[5] |
| Ethanol | Soluble in polar organic solvents | (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid |
| DMSO | Soluble in polar organic solvents | (S)-2-Amino-3,3-dimethylbutanoic acid - MedchemExpress.com[6] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of amino acids are described below. These are generalized methods that can be adapted for 2-Amino-3-chlorobutanoic acid.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For amino acids, which may decompose at high temperatures, a rapid heating method can be employed.
Apparatus:
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Melting point apparatus
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Capillary tubes
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Mortar and pestle
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Sample of 2-Amino-3-chlorobutanoic acid
Procedure:
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A small, dry sample of 2-Amino-3-chlorobutanoic acid is finely ground using a mortar and pestle.
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The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid into the closed end. The tube is then inverted and tapped gently to ensure the solid is compacted at the bottom.
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The capillary tube is placed into the heating block of the melting point apparatus.
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The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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The temperature at which the first droplet of liquid is observed is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point.
pKa Determination (Potentiometric Titration)
The pKa values represent the acid dissociation constants of the ionizable groups in an amino acid (the α-carboxyl and α-amino groups). These can be determined by potentiometric titration.
Apparatus:
-
pH meter with a glass electrode
-
Burette
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Magnetic stirrer and stir bar
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Beaker
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Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
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Solution of 2-Amino-3-chlorobutanoic acid of known concentration
Procedure:
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A known volume of the 2-Amino-3-chlorobutanoic acid solution is placed in a beaker with a magnetic stir bar.
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The pH electrode is calibrated and immersed in the solution.
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The initial pH of the solution is recorded.
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The solution is titrated with the standardized strong base (e.g., NaOH), adding small, precise volumes and recording the pH after each addition.
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The titration is continued until the pH has risen significantly (e.g., to pH 12).
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa values are determined from the midpoints of the buffering regions on the titration curve. The pKa of the carboxyl group (pKa1) will be in the acidic range, and the pKa of the amino group (pKa2) will be in the basic range.
Solubility Determination (Gravimetric Method)
The solubility of a compound in a particular solvent is the maximum amount of the compound that can dissolve in a given amount of the solvent at a specific temperature.
Apparatus:
-
Analytical balance
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Vials with caps
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Constant temperature shaker or water bath
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Centrifuge
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Drying oven
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Solvents of interest (e.g., water, ethanol, DMSO)
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Sample of 2-Amino-3-chlorobutanoic acid
Procedure:
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An excess amount of 2-Amino-3-chlorobutanoic acid is added to a known volume of the solvent in a vial.
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The vial is sealed and placed in a constant temperature shaker or water bath to allow the solution to reach equilibrium (typically for 24-48 hours).
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After equilibration, the solution is centrifuged to separate the undissolved solid.
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A known volume of the clear supernatant is carefully transferred to a pre-weighed drying vessel.
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The solvent is evaporated from the supernatant in a drying oven until a constant weight of the dried solute is achieved.
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The mass of the dissolved solid is determined by subtracting the initial weight of the vessel from the final weight.
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The solubility is then calculated and expressed in units such as g/L or mol/L.
Visualizations
Potential Interaction with the GABAergic Signaling Pathway
As a structural analog of the neurotransmitter GABA (gamma-aminobutyric acid), 2-Amino-3-chlorobutanoic acid may interact with the GABAergic signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of interaction for a GABA analog.
Caption: Potential interaction of 2-Amino-3-chlorobutanoic acid with the GABAergic signaling pathway.
Representative Experimental Workflow: Synthesis and Purification
The following diagram outlines a logical workflow for the synthesis and purification of 2-Amino-3-chlorobutanoic acid, based on general principles of amino acid synthesis.
Caption: A representative workflow for the synthesis and purification of 2-Amino-3-chlorobutanoic acid.
References
- 1. chemnet.com [chemnet.com]
- 2. 2-Amino-3-chlorobutyric acid | C4H8ClNO2 | CID 161076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]
- 5. 2-Amino-3-chlorobutanoic acid | 14561-56-9 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
